Bienvenue dans la boutique en ligne BenchChem!

NNC45-0781

Endometrial cancer SERM Alkaline phosphatase

NNC45-0781, also known as (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, is a synthetic, non-steroidal, tissue-selective estrogen receptor partial agonist developed by Novo Nordisk. It belongs to the cis-3,4-diaryl-hydroxychromane class of selective estrogen receptor modulators (SERMs) and has been primarily characterized in preclinical models for its potential in preventing post-menopausal osteoporosis and treating conditions associated with endogenous estrogen deficiency.

Molecular Formula C27H29NO3
Molecular Weight 415.5 g/mol
CAS No. 207277-66-5
Cat. No. B1662718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC45-0781
CAS207277-66-5
Molecular FormulaC27H29NO3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(COC4=C3C=CC(=C4)O)C5=CC=CC=C5
InChIInChI=1S/C27H29NO3/c29-22-10-13-24-26(18-22)31-19-25(20-6-2-1-3-7-20)27(24)21-8-11-23(12-9-21)30-17-16-28-14-4-5-15-28/h1-3,6-13,18,25,27,29H,4-5,14-17,19H2/t25-,27-/m1/s1
InChIKeyFEVZKAOFFCUDLI-XNMGPUDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NNC45-0781 (CAS 207277-66-5): A Tissue-Selective Estrogen Receptor Partial Agonist for Preclinical Osteoporosis and SERM Research


NNC45-0781, also known as (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, is a synthetic, non-steroidal, tissue-selective estrogen receptor partial agonist developed by Novo Nordisk [1]. It belongs to the cis-3,4-diaryl-hydroxychromane class of selective estrogen receptor modulators (SERMs) and has been primarily characterized in preclinical models for its potential in preventing post-menopausal osteoporosis and treating conditions associated with endogenous estrogen deficiency [1].

Why NNC45-0781 Cannot Be Replaced by Common SERMs Like Raloxifene or Tamoxifen in Targeted Research


In-class SERMs like raloxifene and tamoxifen exhibit markedly different tissue selectivity profiles, receptor subtype affinities, and central nervous system effects, making simple substitution inappropriate [1]. NNC45-0781 is a partial agonist with a distinct chiral configuration (cis-(-)-enantiomer) and a unique chromane scaffold that confers a specific pattern of estrogenic and antiestrogenic activity across bone, cardiovascular, and neural tissues. The quantitative evidence below demonstrates that its in vivo efficacy, in vitro potency, and brain-region-specific gene regulation differ significantly from established comparators, necessitating compound-specific selection for research applications [2].

Quantitative Differential Evidence for NNC45-0781 Selection in SERM Research


Potent In Vitro Agonist Activity in Endometrial Cells with Nanomolar Potency

NNC45-0781 demonstrates potent partial agonist activity in Ishikawa human endometrial adenocarcinoma cells, stimulating alkaline phosphatase with an EC50 of 0.9 nM [1]. This value is for the racemic cis mixture, but the active enantiomer NNC45-0781 is expected to exhibit comparable or greater potency. In contrast, tamoxifen, a common SERM, shows an IC50 of approximately 5.0 nM for estrogen receptor binding and a Ki of 0.51 nM for ERβ [2], highlighting different pharmacological profiles.

Endometrial cancer SERM Alkaline phosphatase

Dose-Dependent Reduction of Serum Cholesterol in Ovariectomized Rats

In ovariectomized (OVX) rats, a model of post-menopausal estrogen deficiency, oral administration of NNC45-0781 produced a significant, dose-dependent reduction in total serum cholesterol [1]. All doses of 10 nmol/g or higher resulted in significantly lower cholesterol levels compared to vehicle-treated controls. In the same study, the vehicle-treated OVX group exhibited a significant increase in serum cholesterol compared to sham-operated animals, establishing a robust baseline for comparison.

Osteoporosis Cardiovascular Lipid metabolism

Brain Region-Specific Regulation of Estrogen Receptor Beta mRNA

In a comparative study of six SERMs in OVX rats, NNC45-0781 exhibited a distinct pattern of ERβ mRNA regulation in discrete brain regions [1]. While tamoxifen increased ERβ mRNA in the hypothalamus and raloxifene increased it in the amygdala, NNC45-0781 (along with NNC 45-0320 and NNC 45-1506) showed a different profile, suggesting that its agonist/antagonist balance in the CNS differs from clinically used SERMs.

Neuroendocrinology Mood disorders Gene expression

Potential for Low Uterotrophic Activity Inferred from Structural Analogs

Although direct uterotrophic data for NNC45-0781 are limited, closely related cis-3,4-diaryl-hydroxychromane analogs with a thio-substituted side chain exhibit very low in vitro uterotrophic activity, with maximum stimulation of only 5-17% relative to the full agonist moxestrol and EC50 values of 0.5-1.8 nM [1]. This suggests that the chromane scaffold, when appropriately substituted, can confer uterine sparing, a key differentiating factor from tamoxifen, which is known to stimulate endometrial proliferation.

Uterine safety Tissue selectivity SERM

Optimal Research Applications for NNC45-0781 Based on Differential Evidence


Preclinical Studies of Post-Menopausal Osteoporosis and Lipid Metabolism

Given its robust, dose-dependent reduction in serum cholesterol in OVX rats (≥10 nmol/g) [1], NNC45-0781 is ideally suited for in vivo investigations of the interplay between bone loss and cardiovascular risk factors in estrogen deficiency models. Its tissue-selective profile makes it a valuable tool for dissecting the relative contributions of ERα and ERβ to lipid homeostasis.

Neuroendocrine Research on Mood and Cognitive Function

The unique, brain-region-specific modulation of ERβ mRNA by NNC45-0781 compared to tamoxifen and raloxifene [1] positions it as a critical reagent for studies exploring the neural basis of mood disorders, anxiety, and cognitive decline associated with menopause. It allows researchers to probe estrogenic signaling in the amygdala, hypothalamus, and midbrain with greater precision than conventional SERMs.

Comparative SERM Pharmacology and Structure-Activity Relationship (SAR) Studies

As a high-affinity, tissue-selective partial agonist with a distinct chromane core and specific stereochemistry [1], NNC45-0781 serves as an essential reference compound in SAR programs aimed at developing next-generation SERMs with improved therapeutic indices. Its in vitro potency (EC50 = 0.9 nM in Ishikawa cells) provides a benchmark for evaluating novel analogs.

Investigations of Endometrial Safety and Uterine-Sparing SERMs

Although direct uterotrophic data are limited, the class-level inference from structurally related chromane analogs (max stimulation 5-17% of moxestrol) [1] suggests that NNC45-0781 may be a promising lead for studies focused on minimizing endometrial stimulation. Researchers seeking to validate uterine-sparing mechanisms in vivo should prioritize this compound over tamoxifen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for NNC45-0781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.